2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride

Catalog No.
S12177618
CAS No.
M.F
C7H15ClN2
M. Wt
162.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochlori...

Product Name

2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride

IUPAC Name

2-methyl-2-azaspiro[3.3]heptan-6-amine;hydrochloride

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

InChI

InChI=1S/C7H14N2.ClH/c1-9-4-7(5-9)2-6(8)3-7;/h6H,2-5,8H2,1H3;1H

InChI Key

XTBMLECWUPESRZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CC(C2)N.Cl

2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a nitrogen-containing azaspiro moiety. The compound has the molecular formula C₇H₁₅ClN₂ and a molecular weight of approximately 162.66 g/mol. It is often utilized in various chemical and biological research applications due to its structural properties and potential pharmacological activity .

The chemical reactivity of 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride primarily involves nucleophilic substitutions and electrophilic additions, typical for amines and spiro compounds. Its amine functionality allows it to participate in reactions such as:

  • Alkylation: The nitrogen atom can act as a nucleophile, allowing for the attachment of alkyl groups.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Condensation reactions: It can undergo condensation with carbonyl compounds to form imines or enamines.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

The synthesis of 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride can be achieved through several methods, including:

  • Cyclization Reactions: Starting from appropriate precursors containing a nitrogen atom and suitable functional groups, cyclization can yield the spiro structure.
  • Reduction Reactions: Reduction of corresponding ketones or imines can lead to the formation of the desired amine.
  • Hydrochloride Salt Formation: The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent.

These methods allow for the production of high-purity compounds suitable for research applications.

2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Biology: Used as a tool compound to study biological pathways involving neurotransmitter systems.
  • Material Science: Its unique structure may be explored for creating novel materials with specific mechanical or electrical properties.

Interaction studies involving 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary data suggest interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. Understanding these interactions could pave the way for developing therapeutics aimed at treating psychiatric disorders.

Several compounds share structural similarities with 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
N-Methyl-2-oxaspiro[3.3]heptan-6-amineC₇H₁₃NOContains an oxygen atom in the spiro system
n-Isopropyl-2-oxaspiro[3.3]heptan-6-amineC₉H₁₇NOHas an isopropyl group affecting sterics
Methyl 2-azaspiro[3.3]heptane-6-carboxylateC₈H₁₅NO₂Contains a carboxylate group influencing solubility

The uniqueness of 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride lies in its specific nitrogen configuration and potential neuropharmacological effects, distinguishing it from other similar compounds that may not exhibit the same level of biological activity or therapeutic potential.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

162.0923762 g/mol

Monoisotopic Mass

162.0923762 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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